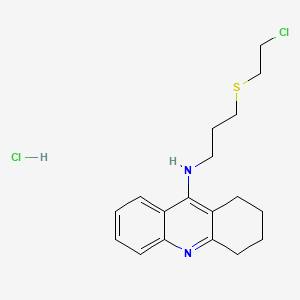
9-Acridinamine, 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Acridinamine, 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)-, monohydrochloride is a chemical compound with the molecular formula C18-H23-Cl-N2-S.Cl-H and a molecular weight of 371.40 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)-, monohydrochloride involves several steps. The primary synthetic route includes the reaction of 9-acridinamine with 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)amine under specific conditions . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
科学研究应用
9-Acridinamine, 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of various chemical products and intermediates.
作用机制
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar compounds to 9-Acridinamine, 1,2,3,4-tetrahydro-N-(3-((2-chloroethyl)thio)propyl)-, monohydrochloride include:
- 9-Acridinamine, 1,2,3,4-tetrahydro-N-(2-((2-chloroethyl)thio)ethyl)-, hydrochloride
- N-[3-(2-chloroethylsulfanyl)propyl]-1,2,3,4-tetrahydroacridin-9-amine, hydrochloride
These compounds share similar structures but differ in the length and position of the substituent groups. The uniqueness of this compound lies in its specific substituent arrangement, which may confer distinct chemical and biological properties.
属性
CAS 编号 |
38915-04-7 |
|---|---|
分子式 |
C18H24Cl2N2S |
分子量 |
371.4 g/mol |
IUPAC 名称 |
N-[3-(2-chloroethylsulfanyl)propyl]-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride |
InChI |
InChI=1S/C18H23ClN2S.ClH/c19-10-13-22-12-5-11-20-18-14-6-1-3-8-16(14)21-17-9-4-2-7-15(17)18;/h1,3,6,8H,2,4-5,7,9-13H2,(H,20,21);1H |
InChI 键 |
WFMALSSWLZKJRS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCSCCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-({[5-(Diethylamino)-2-{(e)-[4-(dimethylsulfamoyl)phenyl]diazenyl}phenyl]sulfonyl}amino)ethyl]pyridinium chloride](/img/structure/B14664901.png)
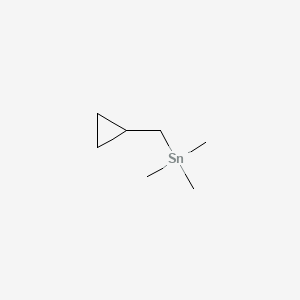

![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)
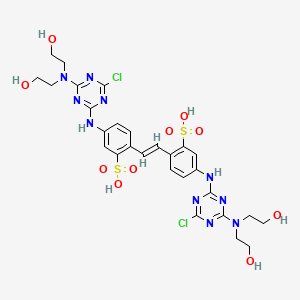

![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
![3-(2H-Tetrazol-5-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14664923.png)
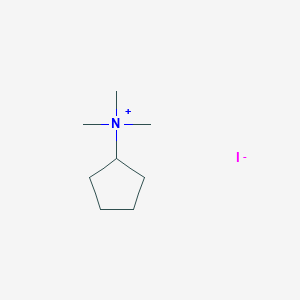

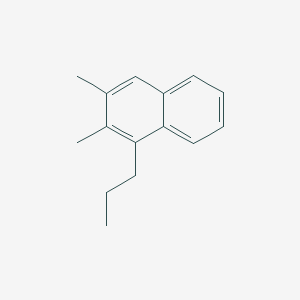

![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
